Competitive Xanthine Oxidase Inhibition: Fraxamoside Demonstrates 1.4-Fold Higher Potency than Allopurinol
Fraxamoside acts as a competitive xanthine oxidase inhibitor with an IC₅₀ of 16.1 ± 0.7 μM, compared to allopurinol at 22.4 ± 0.2 μM under identical spectrophotometric assay conditions . The competitive inhibition mechanism was confirmed via kinetic analysis, yielding a Kᵢ of 0.9 μM for fraxamoside . This 1.4-fold potency advantage over allopurinol is accompanied by a fundamentally distinct binding profile: the glycosidic moiety of fraxamoside contributes substantially to active-site anchoring, a feature absent in purine-analog inhibitors like allopurinol [1].
| Evidence Dimension | IC₅₀ for xanthine oxidase inhibition |
|---|---|
| Target Compound Data | 16.1 ± 0.7 μM |
| Comparator Or Baseline | Allopurinol: 22.4 ± 0.2 μM |
| Quantified Difference | 1.4-fold more potent (ΔIC₅₀ = 6.3 μM) |
| Conditions | Spectrophotometric assay measuring uric acid production; both compounds tested as competitive inhibitors |
Why This Matters
Procurement of fraxamoside enables XOI studies with a non-purine competitive scaffold that outperforms the clinical benchmark allopurinol in vitro, supporting SAR exploration unconstrained by purine-analog structural limitations.
- [1] Vitale RM, Antenucci L, Gavagnin M, Raimo G, Amodeo P. Structure-activity relationships of fraxamoside as an unusual xanthine oxidase inhibitor. J Enzyme Inhib Med Chem. 2017;32(1):345-354. doi:10.1080/14756366.2016.1252758 View Source
